5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of dihydropyridines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features, including cyanoethyl and dichlorophenyl substituents, which contribute to its potential pharmacological properties.
The compound falls under the category of dihydropyridine derivatives, which are known for their role as calcium channel blockers and their utility in treating cardiovascular diseases. Its specific classification can be further refined based on its functional groups and substituents.
The synthesis of 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
The molecular structure of 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be represented as follows:
This structure includes:
Key molecular data includes:
The compound can participate in various chemical reactions such as:
These reactions often require specific conditions:
The mechanism of action for compounds like 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves modulation of calcium channels. This leads to:
Key physical properties include:
Relevant chemical properties include:
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research and pharmaceuticals:
The 1,4-dihydropyridine (1,4-DHP) nucleus represents a privileged scaffold in drug design due to its unique electronic configuration and conformational flexibility. This heterocyclic system features a reduced pyridine ring with a non-aromatic, boat-like structure that enables diverse pharmacological interactions. The scaffold’s significance stems from its ability to serve as a bioisostere for NADH cofactors, allowing modulation of redox-dependent biological processes. In medicinal chemistry, 1,4-DHPs function as molecular chameleons—their planar C4-aryl ring and puckered dihydropyridine ring create distinct hydrophobic and polar domains. This facilitates simultaneous engagement with multiple binding pockets in target proteins, explaining their prevalence in therapeutics targeting ion channels, oxidoreductases, and DNA-binding domains [2] [6]. The C3/C5 ester groups further enhance binding through hydrogen-bond acceptor capacity, while N1 hydrogen-bond donation capabilities contribute to target affinity [4].
Dihydropyridine derivatives exhibit dual therapeutic significance, spanning cardiovascular and oncology domains. As calcium channel blockers (e.g., Felodipine, Clevidipine), they selectively inhibit L-type voltage-gated calcium channels in vascular smooth muscle, reducing peripheral resistance and blood pressure [1] [5]. The mechanism involves stereoselective binding to the α1-subunit in its inactivated state, with 2,3-dichlorophenyl substitutions enhancing vascular selectivity over cardiac tissue.
Table 1: Pharmacological Applications of Dihydropyridine Derivatives
Therapeutic Area | Representative Compounds | Primary Target | Biological Effect |
---|---|---|---|
Cardiovascular | Felodipine, Clevidipine | L-type Ca²⁺ channels | Vasodilation, antihypertension |
Oncology | B-859-35, Naphthoquinone hybrids | STAT pathway, Tubulin | Apoptosis induction, Cell cycle arrest |
Multidrug Resistance | 1-Benzamido-DHPs | P-glycoprotein | Chemosensitization |
In anticancer research, novel 1,4-DHPs demonstrate potent cytotoxicity through non-classical mechanisms. Symmetric diesters (e.g., diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) exhibit IC₅₀ values of 2.3 µM against HeLa cells by triggering paraptosis—a caspase-independent cell death characterized by cytoplasmic vacuolation [6] [10]. Naphthoquinone-fused derivatives show enhanced activity against MCF-7 breast cancer (IC₅₀ = 4.54 µM) via STAT3 pathway inhibition, outperforming tamoxifen (IC₅₀ = 9.25 µM) [7]. The structural adaptability of 1,4-DHPs allows tuning for selective cancer cell targeting while maintaining favorable toxicity profiles, as evidenced by in vivo safety even at 3,300-fold above IC₅₀ values [6].
Substituent engineering at C4, C3, and C5 positions critically determines 1,4-DHP bioactivity profiles:
C4-Aryl Groups: The 2,3-dichlorophenyl moiety enhances membrane penetration and target affinity via hydrophobic interactions and halogen bonding. Ortho-chloro substituents induce steric constraints that favor binding to calcium channel helices, while meta-chloro groups influence electronic distribution across the dihydropyridine ring [5] [9]. This substitution pattern increases vascular selectivity in antihypertensive agents and improves anticancer potency by promoting DNA intercalation or topoisomerase inhibition [4] [10].
C3/C5 Ester Modifications: Replacing conventional ethyl esters with cyanoethyl groups (e.g., in 5-O-(2-cyanoethyl) 3-O-methyl derivatives) introduces dual functionality:
Improves compound solubility in aqueous-organic solvent systems for formulation [9]
C2/C6 Methyl Groups: These conserved substituents maintain ring puckering essential for target binding. Asymmetric substitution patterns (e.g., 2-methyl, 6-ethyl) can enhance target selectivity between cardiovascular and oncology targets [10].
Table 2: Structure-Activity Relationships of Key Substituents
Position | Substituent | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|---|
C4 | 2,3-Dichlorophenyl | Strong electron-withdrawal | Ortho-meta hindrance | Increased Ca²⁺ channel affinity; ROS induction |
C3 | Methyl ester | Moderate polarization | Low steric demand | Enhanced cell permeability |
C5 | 2-Cyanoethyl ester | High polarity (nitrile) | Extended conformation | Improved solubility; Metabolic activation |
The strategic combination of dichlorophenyl (C4), methyl ester (C3), and cyanoethyl ester (C5) in "5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate" creates a hybrid structure with balanced lipophilicity (clogP ≈ 3.2) and polar surface area (≈85 Ų), enabling dual-action potential in cardiovascular and oncological contexts [2] [9] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4